- A dual-site functionally separated catalyst based on gallium oxide and Pt for effective furfural hydrogenation under hydrogen spillover conditionsFuel, 2024, 357,,
Cas no 89-95-2 (2-Methylbenzyl alcohol)
2-Methylbenzyl alcohol structure
2-Methylbenzyl alcohol Properties
Names and Identifiers
-
- 2-Methylbenzyl alcohol
- (2-methylphenyl)methanol
- o-Methylbenzyl Alcohol
- α-Hydroxy-o-xylene
- alpha-Hydroxy-o-Xylene
- o-tolylmethanol
- o-Tolyl alcohol
- Benzenemethanol, 2-methyl-
- toluene-methanol
- o-Tolyl carbinol
- Benzyl alcohol, o-methyl-
- 2-METHYLBENZENEMETHANOL
- 7L3M6Y04NC
- XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- Benzyl alcohol, o-methyl- (8CI)
- Benzenemethanol, 2-methyl- (9CI)
- (2-methylphenyl)methan-1-ol
- o-tolyl-methanol
- 2-Methylbenzylalcohol
- bmse000515
- 2-methylbenzylalkohol
- AKOS000249529
- AS-56613
- M0887
- InChI=1/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- C07213
- NSC91
- W-100353
- (2-Methylphenyl)methanol #
- CS-0152955
- EINECS 201-954-2
- MFCD00004622
- FT-0613015
- METHYLBENZYL ALCOHOL, O-
- EN300-129586
- SCHEMBL3338
- A843387
- AC7567
- XPNGNIFUDRPBFJ-UHFFFAOYSA-
- SY013626
- Z335244790
- 89-95-2
- 2-Methylbenzyl alcohol, 98%
- DTXSID8059001
- Q27268494
- UNII-7L3M6Y04NC
- NSC 91
- NSC-91
- AI3-21536
- ?2-Methylbenzyl alcohol
- 2-Methylbenzenemethanol (ACI)
- (2-Tolyl)methanol
- 2-(Methyl)-1-(hydroxymethyl)benzene
- o-Tolualcohol
- NS00039347
- DB-078562
- 2-(methyl)-1-(hydroxymethyl)benzene
- o-tolualcohol
- CHEBI:27724
- (2-tolyl)methanol
- +Expand
-
- MFCD00004622
- XPNGNIFUDRPBFJ-UHFFFAOYSA-N
- 1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3
- OCC1C(C)=CC=CC=1
- 1929783
Computed Properties
- 122.07300
- 1
- 1
- 1
- 122.073164938g/mol
- 9
- 80.6
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- nothing
- 0
- 20.2
Experimental Properties
- 1.48730
- 20.23000
- n20/D 1.5408(lit.)
- 219°C(lit.)
- 35.0 to 38.0 deg-C
- 0.75 mmHg ( 86 °C)
- Fahrenheit: 219.2 ° f
Celsius: 104 ° c - methanol: 0.1 g/mL, clear
- 1.0230
2-Methylbenzyl alcohol Security Information
- GHS05 GHS07
- 3
- S22-S24/25-S37/39-S26-S39
- R36/37/38
- Xi
- NONH for all modes of transport
- H302-H318
- P280-P305+P351+P338
- 22-41
- Danger
2-Methylbenzyl alcohol Customs Data
- 29339990
-
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Methylbenzyl alcohol Price
2-Methylbenzyl alcohol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum , Gallium sesquioxide Solvents: Isopropanol ; 2 h, 110 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Tris[3,5-bis(trifluoromethyl)phenyl]borane Solvents: 1,4-Dioxane ; 12 h, 25 °C
Reference
- Organoborane-Catalyzed Hydrogenation of Unactivated Aldehydes with a Hantzsch Ester as a Synthetic NAD(P)H AnalogueSynlett, 2015, 26(14), 2037-2041,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: MCM 41SO3H Solvents: Acetonitrile ; 15 min, rt
Reference
- Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous MCM-41-SO3HComptes Rendus Chimie, 2014, 17(10), 994-1001,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ; 15 min, 60 °C
Reference
- A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous ZirconiaOrganic Letters, 2013, 15(9), 2278-2281,
Synthetic Circuit 6
Reaction Conditions
1.1 Solvents: Diethyl ether ; rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
Reference
- Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl etherBulletin of the Korean Chemical Society, 2009, 30(7), 1658-1660,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (OC-6-65)-Carbonylchloro[2-[[[2-(diphenylphosphino-κP)phenyl]imino-κN]methyl]phe… Solvents: Water ; 10 min, rt
1.2 Reagents: Triethylsilane ; rt
1.2 Reagents: Triethylsilane ; rt
Reference
- One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous mediumTetrahedron, 2008, 64(7), 1213-1217,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Acetic acid, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borin… Solvents: Tetrahydrofuran ; 6 h, 25 °C
Reference
- Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranesBulletin of the Korean Chemical Society, 2006, 27(5), 667-671,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Phenyl B,B-bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borinate Solvents: Tetrahydrofuran ; 3 h, 25 °C
Reference
- Selective reduction of carbonyl compounds with B-phenoxydiisopinocampheylborane: comparison of its reactivity to the cyclohexoxy derivativeBulletin of the Korean Chemical Society, 2004, 25(12), 1948-1950,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Titania Solvents: Methanol ; 2 h, pH 12, 25 °C
Reference
- Tuning selectivity among acetalization, pinacol coupling, and hydrogenation reactions of benzaldehyde by catalytic and photochemical pathways at room temperatureMaterials Today Energy, 2022, 23,,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: 1570196-45-0 Solvents: Toluene , Water ; 24 h, pH 4.4, 80 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- A Water/Toluene Biphasic Medium Improves Yields and Deuterium Incorporation into Alcohols in the Transfer Hydrogenation of AldehydesEuropean Journal of Inorganic Chemistry, 2021, 2021(14), 1358-1372,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Sodium hydride Solvents: Tetrahydrofuran ; 25 - 27 °C; 30 min, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 - 27 °C
Reference
- Catalytic hydroboration of aldehydes and ketones with sodium hydride: Application to chemoselective reduction of aldehydes over ketonesTetrahedron, 2018, 74(43), 6310-6315,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C
Reference
- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl HydrogenationACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate , Hydrogen Catalysts: Tricarbonyl[(1,3,3a,7a-η)-4,5,6,7-tetrahydro-1,3-bis(trimethylsilyl)-2H-inden-2-… Solvents: Isopropanol , Water ; 17 h, 30 bar, 100 °C
Reference
- General and Highly Efficient Iron-Catalyzed Hydrogenation of Aldehydes, Ketones, and α,β-Unsaturated AldehydesAngewandte Chemie, 2013, 52(19), 5120-5124,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 4 min, rt
Reference
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanesJournal of Molecular Catalysis A: Chemical, 2012, 365, 15-23,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Isopropanol , Oxygen Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Isopropanol ; 5 min, rt
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
1.2 Catalysts: Potassium isopropoxide Solvents: Isopropanol
Reference
- Room-temperature Ru(II)-catalyzed transfer hydrogenation of ketones and aldehydes in airTetrahedron Letters, 2009, 50(32), 4624-4628,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Borinic acid, bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-, cyclohexyl ester Solvents: Tetrahydrofuran ; 6 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water
1.3 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water
Reference
- Selective reduction of carbonyl compounds with B-cyclohexyloxydiisopinocampheylboraneBulletin of the Korean Chemical Society, 2004, 25(5), 603-604,
Synthetic Circuit 21
Reaction Conditions
1.1 Catalysts: Titanium mononitride , Molybdenum carbide nitride ; 6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Circuit 22
Reaction Conditions
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
2-Methylbenzyl alcohol Raw materials
- O-Toluic acid
- 2-Methylbenzaldehyde
- Silane, trimethyl[(2-methylphenyl)methoxy]-
- Sulfate Lignin
- Methyl o-toluate
2-Methylbenzyl alcohol Preparation Products
- Benzyl alcohol (100-51-6)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- 4-Methylbenzyl alcohol (589-18-4)
- 3-Ethyltoluene (620-14-4)
- 4-Ethylbenzyl alcohol (768-59-2)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2-Methylbenzyl alcohol (89-95-2)
- Guaiacol (90-05-1)
2-Methylbenzyl alcohol Suppliers
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2-Methylbenzyl alcohol Related Literature
-
Timothy C. Wang,F. Patrick Doty,Annabelle I. Benin,Joshua D. Sugar,Warren L. York,Eric W. Reinheimer,Vitalie Stavila,Mark D. Allendorf Chem. Commun., 2019,55, 4647-4650
-
2. Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†Ashok Kumar Jaladi,Won Kyu Shin,Duk Keun An RSC Adv., 2019,9, 26483-26486
-
Meisam Farajollahi,Sebastian Henke,Tongtong Zhu,Sneha R. Bajpe,Shijing Sun,Jonathan S. Barnard,June Sang Lee,John D. W. Madden,Anthony K. Cheetham,Stoyan K. Smoukov Mater. Horiz., 2017,4, 64-71
-
Ki Duk Park,James P. Stables Org. Biomol. Chem., 2010,8, 2803-2813
-
Katrin Peuntinger,Simon Kaufhold,Lydia Petermann,Markus Wunderlin,Helmar Görls,Frank W. Heinemann,Jing Li,Thomas Drewello,Johannes G. Vos,Dirk M. Guldi Dalton Trans., 2014,43, 13683-13695
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Juliana Maria Lima,Plínio Salmazo Vieira,Arthur Henrique Cavalcante de Oliveira,Carmen Lúcia Cardoso Analyst, 2016,141, 4733-4741
-
Marie Claire Hermant,Bert Klumperman,Cor E. Koning Chem. Commun., 2009, 2738-2740
-
Lin Zhang,Zhi-Ping Yan Dalton Trans., 2019,48, 9744-9750
-
9. Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†Salma Khan,A. K. Narula New J. Chem., 2018,42, 2537-2544
-
Renato Pereira Orenha,Nelson Henrique Morgon,Graziele Cappato Guerra Silva,Giovanni Finoto Caramori,Renato Luis Tame Parreira New J. Chem., 2021,45, 8949-8957
89-95-2 (2-Methylbenzyl alcohol) Related Products
- 31554-15-1(2,3-Naphthalenedimethanol)
- 612-14-6(1,2-Phenylenedimethanol)
- 4170-90-5(2,4,6-Trimethylbenzyl alcohol)
- 6966-10-5((3,4-Dimethylphenyl)methanol)
- 13651-14-4((2,3-Dimethylphenyl)methanol)
- 62285-58-9((2,6-Dimethylphenyl)methanol)
- 16308-92-2(2,4-Dimethylbenzyl alcohol)
- 53957-33-8(2,5-Dimethylbenzyl alcohol)
- 78985-13-4(2,3,5,6-Tetramethylbenzyl alcohol)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-95-2)2-Methylbenzyl alcohol
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:89-95-2)2-Methylbenzyl alcohol
99%
250g
261.0